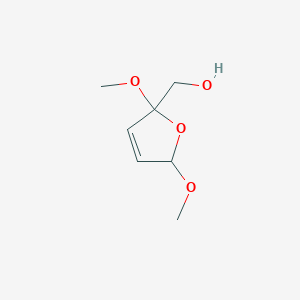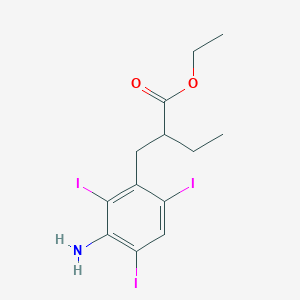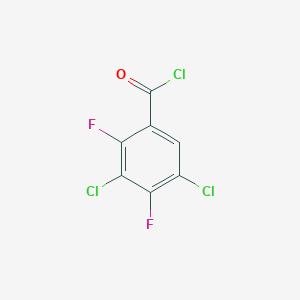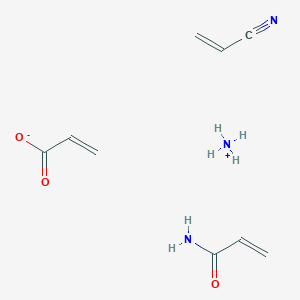
azanium;prop-2-enamide;prop-2-enenitrile;prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, ammonium salt, polymer with 2-propenamide and 2-propenenitrile: is a synthetic polymer composed of three monomers: 2-propenoic acid, ammonium salt, 2-propenamide, and 2-propenenitrile. This polymer is known for its unique properties, including high thermal stability, excellent solvent resistance, and mechanical strength. It is widely used in various industrial applications, such as coatings, adhesives, and sealants.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2-propenoic acid, ammonium salt, polymer with 2-propenamide and 2-propenenitrile typically involves free radical polymerization. The monomers 2-propenoic acid, ammonium salt, 2-propenamide, and 2-propenenitrile are mixed in a suitable solvent, and a free radical initiator, such as azobisisobutyronitrile (AIBN), is added to initiate the polymerization reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer properties.
Industrial Production Methods: In industrial settings, the polymerization process is often conducted in large-scale reactors equipped with temperature and pressure control systems. The monomers are continuously fed into the reactor, and the polymerization reaction is monitored to maintain consistent product quality. After polymerization, the polymer is isolated by precipitation, filtration, and drying. The final product is typically obtained as a powder or granules.
化学反应分析
Types of Reactions:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the polymer to their reduced forms.
Substitution: The polymer can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the functional groups being replaced.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the polymer with modified functional groups.
Substitution: Polymers with new functional groups replacing the original ones.
科学研究应用
Chemistry: The polymer is used as a precursor for the synthesis of various functional materials. Its unique properties make it suitable for developing advanced materials with specific chemical functionalities.
Biology: In biological research, the polymer is used as a scaffold for tissue engineering and drug delivery systems
Medicine: The polymer is explored for its potential use in medical devices and implants. Its stability and resistance to degradation are advantageous for long-term medical applications.
Industry: In the industrial sector, the polymer is widely used in coatings, adhesives, and sealants. Its excellent adhesion and corrosion resistance properties make it valuable for protective coatings and bonding applications.
作用机制
The mechanism of action of 2-propenoic acid, ammonium salt, polymer with 2-propenamide and 2-propenenitrile involves its interaction with various molecular targets and pathways. The polymer’s functional groups can interact with specific receptors or enzymes, leading to desired biological or chemical effects. For example, in drug delivery systems, the polymer can encapsulate therapeutic agents and release them in a controlled manner at the target site.
相似化合物的比较
- 2-Propenoic acid, sodium salt, polymer with 2-propenamide
- 2-Propenoic acid, potassium salt, polymer with 2-propenamide
- 2-Propenoic acid, sodium salt, polymer with 2-propenamide and sodium 2-methyl-2-[(1-oxo-2-propen-1-yl)amino]-1-propanesulfonate
Comparison:
- 2-Propenoic acid, sodium salt, polymer with 2-propenamide: This polymer has similar properties but uses sodium salt instead of ammonium salt, which can affect its solubility and reactivity.
- 2-Propenoic acid, potassium salt, polymer with 2-propenamide: The use of potassium salt provides different ionic characteristics, influencing the polymer’s behavior in various applications.
- 2-Propenoic acid, sodium salt, polymer with 2-propenamide and sodium 2-methyl-2-[(1-oxo-2-propen-1-yl)amino]-1-propanesulfonate: This polymer includes an additional sulfonate group, enhancing its water solubility and potential for specific applications.
The uniqueness of 2-propenoic acid, ammonium salt, polymer with 2-propenamide and 2-propenenitrile lies in its combination of monomers, providing a balance of properties that make it suitable for a wide range of applications.
属性
CAS 编号 |
102082-95-1 |
|---|---|
分子式 |
C9H15N3O3 |
分子量 |
213.23 g/mol |
IUPAC 名称 |
azanium;prop-2-enamide;prop-2-enenitrile;prop-2-enoate |
InChI |
InChI=1S/C3H5NO.C3H3N.C3H4O2.H3N/c1-2-3(4)5;1-2-3-4;1-2-3(4)5;/h2H,1H2,(H2,4,5);2H,1H2;2H,1H2,(H,4,5);1H3 |
InChI 键 |
NDXOWKYGRCOHDJ-UHFFFAOYSA-N |
SMILES |
C=CC#N.C=CC(=O)N.C=CC(=O)[O-].[NH4+] |
规范 SMILES |
C=CC#N.C=CC(=O)N.C=CC(=O)[O-].[NH4+] |
同义词 |
2-Propenoic acid, ammonium salt, polymer with 2-propenamide and 2-propenenitrile |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


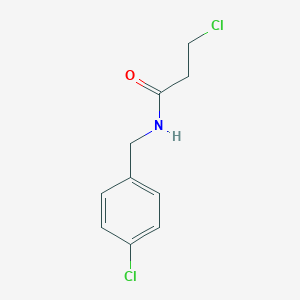
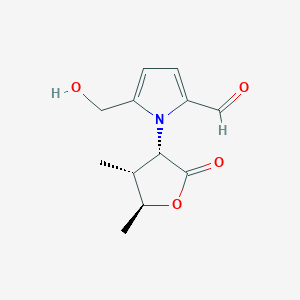
![4-Imino-9-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B9796.png)
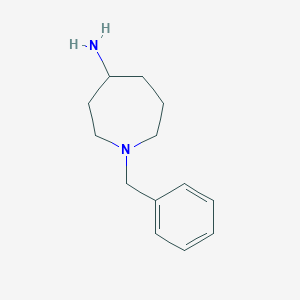
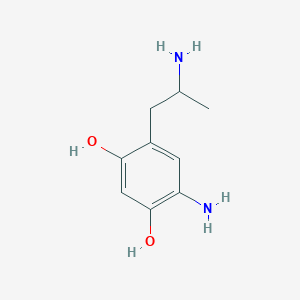
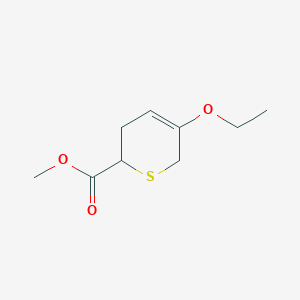
![2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B9802.png)
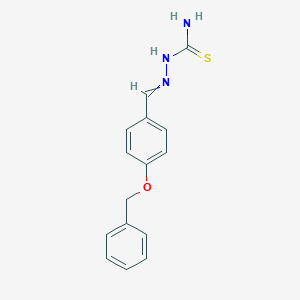

![3-[Bis(2-chloroethyl)amino]-4-methylbenzamide](/img/structure/B9809.png)
![(1alpha,3beta,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B9812.png)
